4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the triazole ring, along with a thiol group at the 3-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. One common synthetic route includes the reaction of 4-chlorobenzohydrazide with 3-methylphenyl isothiocyanate under reflux conditions in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to obtain the desired triazole-thiol compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles such as amines or alcohols.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives and other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antifungal agent and in the treatment of various infections.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various substrates. By inhibiting these enzymes, the compound can disrupt essential biochemical pathways in microorganisms, leading to their death or inhibition of growth. The presence of the chlorophenyl and methylphenyl groups enhances the compound’s binding affinity to its molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring, but with different substituents.
Itraconazole: Another antifungal agent with a triazole ring, used to treat various fungal infections.
Voriconazole: A triazole derivative with potent antifungal activity, used in the treatment of serious fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other triazole derivatives. The presence of the chlorophenyl and methylphenyl groups enhances its antimicrobial properties and makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-3-2-4-11(9-10)14-17-18-15(20)19(14)13-7-5-12(16)6-8-13/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSPWKOWMJUREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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